molecular formula C11H17N2+ B1205839 N-Methylnicotinium CAS No. 24554-05-0

N-Methylnicotinium

Cat. No. B1205839
CAS RN: 24554-05-0
M. Wt: 177.27 g/mol
InChI Key: HIOROZIUERMMRQ-UHFFFAOYSA-N
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Description

N-Methylnicotinium belongs to the class of organic compounds known as pyrrolidinylpyridines. Pyrrolidinylpyridines are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring. N-Methylnicotinium is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Methylnicotinium has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-methylnicotinium is primarily located in the cytoplasm and membrane (predicted from logP).

Scientific Research Applications

Neuroprotective Potential

  • Inhibition of Dopamine Uptake and Parkinson's Disease Protection : Studies have shown that N-methylnicotinium significantly inhibits dopamine uptake in rat striatal slices, suggesting a potential neuroprotective effect against Parkinson's Disease. This is attributed to its structural similarity to neurotoxins like MPP+ (Dwoskin et al., 1992).

Metabolic Pathways

  • Biotransformation and Metabolism Studies : Research on guinea pigs demonstrated the in vivo biotransformation of N-methylnicotinium, identifying it as a metabolite from nicotine metabolism. These studies provide insights into the metabolic pathways and tissue distribution of N-methylnicotinium (Pool & Crooks, 1985); (Pool & Crooks, 1988).

Cancer Research

  • Role in Cancer Metabolism : Nicotinamide N-methyltransferase (NNMT) overexpression in various cancers leads to consumption of methyl units from S-adenosyl methionine, resulting in the formation of N-methylnicotinamide. This alteration in methylation potential contributes to tumorigenesis through epigenetic changes in cancer cells (Ulanovskaya et al., 2013).

Neurological Health

  • Protective Effects in Neurological Disorders : Increased NNMT expression, leading to higher levels of N-methylnicotinamide, has been linked to protective effects against neurotoxins in neuroblastoma cells, suggesting potential therapeutic applications in neurological conditions such as Parkinson's disease (Parsons et al., 2011).

Metabolic Health

  • Influence on Metabolic Enzymes and Nutrient Metabolism : N-methylnicotinamide influences the stability of metabolic enzymes like sirtuin 1, impacting glucose and cholesterol metabolism. This regulatory pathway could offer new strategies for treating metabolic diseases (Hong et al., 2015).

Cardiovascular Health

  • Vascular and Endothelial Health : N-methylnicotinamide has demonstrated vasorelaxing properties, improving nitric oxide bioavailability in human blood vessels. This finding indicates its potential for treating endothelial dysfunction and related cardiovascular conditions (Domagala et al., 2012).

Biomarker Potential

  • As a Biomarker in Peroxisome Proliferation : Studies suggest N-methylnicotinamide could be a useful biomarker for peroxisome proliferation, with correlations observed between urinary NMN concentration and peroxisome count, offering insights into cellular metabolism (Delaney et al., 2005).

Biotechnological Applications

  • Methylotrophy and Biotechnology : In the context of biotechnology, methylotrophy, the ability to use reduced one-carbon compounds like methanol, can be enhanced by compounds like N-methylnicotinium. This has implications for producing value-added products from methanol (Ochsner et al., 2014).

Fluorimetric Analysis

  • Fluorimetric Estimation : The compound has been used in fluorimetric estimation methods, differentiating it from coenzymes and contributing to biochemical analysis techniques (Carpenter & Kodicek, 1950).

Pest Management

  • Semiochemical in Pest Management : N-methylnicotinium derivatives like methyl isonicotinate have shown promise in managing thrips, a pest in agriculture, indicating the compound's potential in integrated pest management strategies (Teulon et al., 2017).

Environmental Microbiology

  • Microbial Formation in Soil : Research on microbial processes in soil revealed the formation of methylamine from N-methylnicotinium, highlighting the role of microbial communities in environmental biotransformation (Wright & Cain, 1969).

Dermatological Research

  • Inflammatory Responses in Dermatology : Studies on human skin have shown that topically applied N-methylnicotinium can evoke temporary inflammation, providing a model for studying anti-inflammatory effects of topical formulations (Rodrigues et al., 2021).

Cardiovascular and Renal Health

  • Role in Endothelial Dysfunction and Atherogenesis : N-methylnicotinamide has shown potential in protecting against endothelial dysfunction and attenuating atherogenesis, suggesting its relevance in cardiovascular health and disease management (Jiang et al., 2016).

properties

CAS RN

24554-05-0

Product Name

N-Methylnicotinium

Molecular Formula

C11H17N2+

Molecular Weight

177.27 g/mol

IUPAC Name

1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium

InChI

InChI=1S/C11H17N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1

InChI Key

HIOROZIUERMMRQ-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=C[N+](=CC=C2)C

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C

Other CAS RN

24554-05-0

physical_description

Solid

synonyms

N-methylnicotinium
N-methylnicotinium acetate
N-methylnicotinium acetate, (R)-isomer
N-methylnicotinium acetate, (S)-isomer
N-methylnicotinium bromide
N-methylnicotinium ion
N-methylnicotinium, (iodide(S))-isomer, 3H-labeled
N-methylnicotinium, (R)-isomer
N-methylnicotinium, (S)-isomer
N-methylnicotinium, bromide(S)-isomer
N-methylnicotinium, iodide(R)-isomer
N-methylnicotinium, iodide(S)-isomer
nicotine isomethiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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